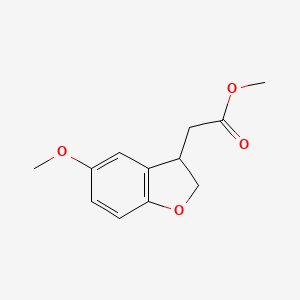

Methyl 5-Methoxy-2,3-dihydrobenzofuran-3-acetate

Description

Significance of the 2,3-Dihydrobenzofuran (B1216630) Core in Natural Products and Synthetic Compounds

The 2,3-dihydrobenzofuran scaffold is found in a vast number of natural products, many of which display a wide array of activities including antiviral, antibacterial, anti-inflammatory, and antimitotic properties. acs.org Compounds containing this core are commonly isolated from plants and fungi. researchgate.net The versatility of this scaffold has made it an attractive target for organic and pharmaceutical chemists, leading to the development of numerous synthetic methods to access this important framework. nih.gov

| Examples of Bioactive Compounds with a 2,3-Dihydrobenzofuran Core | Biological Relevance |

| Phalarine | Natural product with noted biological properties. researchgate.net |

| Rocaglamide | Exhibits anti-tumor activities. researchgate.net |

| Furaquinocin A | Another natural product of biological interest. researchgate.net |

The chiral nature of the 2,3-dihydrobenzofuran scaffold in many bioactive molecules has also driven research into enantioselective synthetic methods to produce specific stereoisomers, which can be crucial for therapeutic efficacy. researchgate.net

Relevance of 5-Methoxy and 3-Acetate Substitutions on the 2,3-Dihydrobenzofuran Scaffold

The specific placement of functional groups on the 2,3-dihydrobenzofuran core can significantly influence its biological activity.

The 5-methoxy group is a common feature in many biologically active benzofuran (B130515) derivatives. The presence of a methoxy (B1213986) group can enhance the antioxidant activity of benzazole derivatives as they can donate hydrogen atoms or electrons to stabilize free radicals. mdpi.com In the context of nitrodibenzofuran-based protecting groups, the addition of a methoxy substituent was shown to increase the absorption maximum, improving its efficiency for certain applications in peptide synthesis. nih.gov Research on 5-methoxy-substituted benzofuran derivatives has demonstrated their potential in various therapeutic areas. For instance, some have been investigated for their affinity for serotonin (B10506) receptors. dea.gov

The 3-acetate group , specifically a methyl acetate (B1210297) at the 3-position, is another important functionalization. Acetic acid derivatives have been shown to be a novel class of potent aldose reductase inhibitors, with the acetic acid group playing a key role in the molecule's inhibitory activity. nih.gov The synthesis of 3-acylbenzofurans, which are structurally related to the 3-acetate group, has been an area of interest, with methods being developed for their selective synthesis. nih.govrsc.org

Overview of Research Trajectories for Methyl 5-Methoxy-2,3-dihydrobenzofuran-3-acetate and Related Structures

Given the established biological significance of the 2,3-dihydrobenzofuran core and the modulating effects of methoxy and acetate substituents, research on this compound and its analogs is likely to proceed along several promising trajectories.

One key area of investigation is its potential as an anti-inflammatory agent . Certain 2,3-dihydrobenzofuran-2-ones have been identified as a new class of highly potent anti-inflammatory agents. nih.gov Specifically, compounds with a substituent at the 5-position, such as a chlorine atom, have shown powerful anti-inflammatory and prostaglandin (B15479496) synthesis inhibitory effects. nih.gov This suggests that the 5-methoxy group in the title compound could also confer significant anti-inflammatory properties.

Another promising avenue is the exploration of its anticancer potential . Benzofuran derivatives have attracted considerable attention for their anti-tumor activities. nih.gov The 2,3-dihydrobenzofuran scaffold has been used as a chemical platform to design inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme implicated in inflammation and cancer. nih.gov

Furthermore, the structural motifs present in this compound suggest potential applications in other therapeutic areas. The general class of benzofurans has demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties. nih.gov

Future research will likely involve the synthesis of a library of related compounds with variations in the substituents on the 2,3-dihydrobenzofuran core to establish structure-activity relationships. Molecular docking studies could also be employed to identify potential biological targets and guide the design of more potent and selective derivatives.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-9-3-4-11-10(6-9)8(7-16-11)5-12(13)15-2/h3-4,6,8H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYJPVIIMYMORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC2CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401237868 | |

| Record name | Methyl 2,3-dihydro-5-methoxy-3-benzofuranacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93772-89-5 | |

| Record name | Methyl 2,3-dihydro-5-methoxy-3-benzofuranacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93772-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dihydro-5-methoxy-3-benzofuranacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Methoxy 2,3 Dihydrobenzofuran 3 Acetate and Its Analogues

Classical and Modern Synthetic Routes to the 2,3-Dihydrobenzofuran (B1216630) Skeleton

The construction of the 2,3-dihydrobenzofuran ring can be achieved through various strategies, primarily involving the formation of the crucial C-O or C-C bonds of the dihydrofuran ring. ucl.ac.uk These methods can be broadly categorized into cyclization reactions and annulation/rearrangement strategies.

Cyclization Reactions: Intermolecular and Intramolecular Approaches

Intramolecular cyclization is a common and effective strategy for the synthesis of 2,3-dihydrobenzofurans, typically involving the formation of an ether linkage.

A versatile method for the synthesis of 2,3-dihydrobenzofurans involves the oxyselenocyclization of 2-allylphenols. This reaction utilizes an electrophilic selenium species, generated in situ from the reaction of a diselenide with an oxidant like Oxone®, to induce cyclization. This approach allows for the incorporation of an organoselenium moiety, which can be a valuable handle for further synthetic transformations. researchgate.net

The reaction proceeds via the addition of the electrophilic selenium species to the double bond of the 2-allylphenol, forming a seleniranium ion intermediate. The neighboring phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the intermediate to yield the 2,3-dihydrobenzofuran ring. researchgate.net This method provides a straightforward route to 2-[(organoselanyl)methyl]-2,3-dihydrobenzofurans. researchgate.net

Table 1: Examples of Oxyselenocyclization of 2-Allylphenols

| Entry | 2-Allylphenol Substituent (R) | Diselenide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | (PhSe)₂ | 2-[(Phenylselanyl)methyl]-2,3-dihydrobenzofuran | 68 |

| 2 | 4-CH₃ | (PhSe)₂ | 5-Methyl-2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuran | 67 |

| 3 | 4-OCH₃ | (PhSe)₂ | 5-Methoxy-2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuran | 75 |

Data sourced from literature reports on oxyselenocyclization reactions. researchgate.net

Palladium catalysis has emerged as a powerful tool in organic synthesis, and it has been extensively applied to the construction of the 2,3-dihydrobenzofuran skeleton. nih.govrsc.org Various palladium-catalyzed methodologies have been developed, offering high efficiency and functional group tolerance. organic-chemistry.org

One prominent strategy is the palladium-catalyzed carboalkoxylation of 2-allylphenols. This reaction couples 2-allylphenol derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans with good yields and diastereoselectivities. nih.gov The catalytic cycle is believed to involve oxidative addition of the aryl triflate to a Pd(0) complex, followed by alkene coordination, deprotonation of the phenol (B47542), and anti-oxypalladation of the alkene to form a palladium intermediate, which then undergoes reductive elimination to afford the product. nih.gov

Another approach involves a cascade cyclization of alkenyl ethers with alkynyl oxime ethers, catalyzed by palladium. nih.gov This method allows for the construction of poly-heterocyclic scaffolds with excellent regio- and chemoselectivity. nih.govresearchgate.net Furthermore, palladium-catalyzed C-H activation/C-O cyclization is a valuable technique for synthesizing dibenzofurans, a related class of compounds. acs.org

Table 2: Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives

| Entry | Substrates | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Allylphenol, Phenyl triflate | Pd(OAc)₂ / CPhos | 2-Benzyl-3-methyl-2,3-dihydrobenzofuran | 78 |

| 2 | 2-(But-2-en-1-yl)phenol, 4-Methoxyphenyl triflate | Pd(OAc)₂ / CPhos | 2-(4-Methoxybenzyl)-3-methyl-2,3-dihydrobenzofuran | 85 |

| 3 | Alkenyl ether, Alkynyl oxime ether | Pd(OAc)₂ / CuCl₂ | 2-Isoxazolyl-2,3-dihydrobenzofuran | 41-86 |

Data compiled from various studies on palladium-catalyzed cyclizations. rsc.orgorganic-chemistry.orgnih.gov

The use of less expensive and more abundant first-row transition metals like iron and copper for C-O bond formation has gained significant attention. rsc.org A one-pot, two-step method utilizing iron and copper catalysis has been developed for the synthesis of indolines and 2,3-dihydrobenzofurans. acs.org This process involves a highly regioselective iron(III)-catalyzed iodination of an activated aryl ring, followed by a copper(I)-catalyzed intramolecular O-arylation. acs.org

This dual catalytic system provides an efficient route to various benzo-fused heterocyclic scaffolds. acs.orgresearchgate.net Specifically for 2,3-dihydrobenzofurans, this method has been successfully applied to secondary benzylic alcohols with moderately electron-rich aryl rings. acs.org Copper catalysis is also instrumental in the direct C-H functionalization for aryl C-O bond formation under mild conditions. nih.gov

Table 3: Iron and Copper-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

| Entry | Starting Material | Catalysts | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-(3-Methoxyphenyl)ethanol | Fe(OTf)₃, CuI | 5-Methoxy-2-methyl-2,3-dihydrobenzofuran | 64 |

| 2 | 1-(3-Methoxyphenyl)propan-1-ol | Fe(OTf)₃, CuI | 2-Ethyl-5-methoxy-2,3-dihydrobenzofuran | 63 |

| 3 | 2-(3-Methoxyphenyl)ethanol | Fe(OTf)₃, CuI | 5-Methoxy-2,3-dihydrobenzofuran | - |

Data from studies on iron and copper-catalyzed C-O bond formation. acs.orgacs.org

Acid-catalyzed cyclization provides a metal-free alternative for the synthesis of the 2,3-dihydrobenzofuran core. frontiersin.org One such method involves the ring-opening cyclization of spirocyclopropanes derived from cyclohexane-1,3-diones. thieme-connect.com This reaction proceeds smoothly at room temperature to afford 2-aryl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-ones, which can be further converted to 2,3-dihydrobenzofuran intermediates. thieme-connect.com

Brønsted acid-catalyzed [4+1] annulation reactions have also been employed to construct the dihydrobenzofuran scaffold. frontiersin.org For instance, the reaction of p-quinone methides with α-aryl diazoacetates in the presence of triflic acid (TfOH) can yield 2,3-dihydrobenzofuran derivatives bearing a quaternary carbon center. frontiersin.org

Annulation and Rearrangement Strategies

Annulation reactions, where a new ring is formed onto a pre-existing one, are powerful strategies for constructing heterocyclic systems. A [4+1] annulation of 2-(2-nitrovinyl)phenols and α-bromoacetophenones, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been developed for the synthesis of 2,3-difunctionalized dihydrobenzofurans with excellent diastereoselectivity. rsc.orgresearchgate.net

Furthermore, a highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium ylides and ortho-quinone methides provides an efficient route to a variety of chiral 2,3-dihydrobenzofurans. nih.gov This method highlights the utility of ylides in constructing complex heterocyclic frameworks. nih.gov Rearrangement reactions, although less common, can also be employed to access the 2,3-dihydrobenzofuran skeleton. ucl.ac.uk

Table 4: Annulation Strategies for 2,3-Dihydrobenzofuran Synthesis

| Entry | Reaction Type | Reactants | Catalyst/Reagent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | [4+1] Annulation | 2-(2-Nitrovinyl)phenol, α-Bromoacetophenone | DBU | 2,3-Disubstituted-dihydrobenzofuran | Moderate to Excellent |

| 2 | [4+1] Annulation | o-Quinone methide, Ammonium ylide | Cs₂CO₃ | Chiral 2,3-dihydrobenzofuran | High |

| 3 | [3+2] Annulation | N-Phenoxyacetamide, 1,3-Diene | Rh(III) | Substituted 2,3-dihydrobenzofuran | Good |

Information gathered from literature on annulation and rearrangement reactions. organic-chemistry.orgrsc.orgnih.govrsc.org

Metal-Catalyzed Cyclopropanation of Benzofurans

Metal-catalyzed reactions are a cornerstone for the synthesis of the 2,3-dihydrobenzofuran nucleus, with various transition metals like rhodium, palladium, iridium, and copper being employed. nih.govnih.gov One sophisticated strategy involves a rhodium-catalyzed, chemodivergent synthesis that utilizes the reaction of N-phenoxyacetamides with alkylidenecyclopropanes. nih.govrsc.org This transformation proceeds via C–H and C–C bond activation. nih.gov The high reactivity of cyclopropanes facilitates a ring-opening reaction, leading to a [3+2] annulation that efficiently constructs the five-membered dihydrofuran ring fused to the benzene (B151609) core. nih.govrsc.org This method has been shown to produce 2,3-dihydrobenzofuran derivatives in moderate to high yields, typically ranging from 52–82%. nih.gov

Dirhodium carboxylate catalysts have also been successfully employed in the stereoselective C–H insertion reactions of aryldiazoacetates to furnish 2,3-dihydrobenzofuran units with excellent diastereoselectivity. nih.gov

| Catalyst/Metal | Reactants | Solvent | Yield | Ref |

| Rhodium (Rh) | N-phenoxyacetamides, Alkylidenecyclopropanes | Hexafluoroisopropanol (HFIP) | 52-82% | nih.gov |

| Dirhodium carboxylate | Aryldiazoacetates | Toluene | High | nih.gov |

| Palladium (Pd) | Alkynes, Tosyl hydrazones | Toluene | Moderate to High | rsc.org |

| Copper (Cu) | Aryl pinacol boronic esters | Not Specified | High | nih.gov |

Oxidative Rearrangement Techniques

Oxidative reactions provide another powerful avenue to the 2,3-dihydrobenzofuran skeleton. A prominent example is the oxidative [3+2] cycloaddition of phenols and alkenes. nih.gov This biomimetic approach is believed to mirror the biogenic origin of many neolignan natural products that feature the dihydrobenzofuran core. nih.gov In this process, oxidation of a phenol generates a resonance-stabilized phenoxonium cation, which is then trapped by an electron-rich olefin to afford the cyclized product. nih.gov While early methods suffered from low yields or required specialized equipment, modern protocols have overcome many of these limitations. nih.gov

Another relevant strategy involves the rearrangement of 2,3-dihydrobenzofuran-3-ols. For instance, treatment of these alcohol intermediates with a Lewis acid such as zinc bromide can induce a rearrangement to afford 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones. arkat-usa.org This method provides a route to functionalize the 3-position of the ring system, which can be a precursor for introducing the acetate (B1210297) side chain. arkat-usa.org

| Reaction Type | Key Intermediates | Reagents/Conditions | Outcome | Ref |

| Oxidative [3+2] Cycloaddition | Phenoxonium cation | Phenols, Alkenes, Oxidant (e.g., Ammonium persulfate) | Dihydrobenzofuran core | nih.gov |

| Lewis Acid Promoted Rearrangement | 2,3-dihydrobenzofuran-3-ols | Zinc Bromide (ZnBr₂) | 3,3-disubstituted-dihydrobenzofuran-2-ones | arkat-usa.org |

Green Chemistry Approaches in 2,3-Dihydrobenzofuran Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing environmentally benign methods for synthesizing 2,3-dihydrobenzofurans. These approaches focus on using milder reaction conditions, reducing waste, and employing less hazardous materials.

Visible Light-Mediated Reactions

Visible light-promoted reactions have emerged as a powerful green tool in organic synthesis, allowing for the generation of radicals under significantly milder conditions than traditional methods. researchgate.net This approach has been successfully applied to the preparation of 2,3-dihydrobenzofurans through both intramolecular and intermolecular pathways. researchgate.net

One such method is the photocatalytic oxidative [3+2] cycloaddition of phenols and alkenes. nih.gov Using a transition metal photocatalyst like Ru(bpy)₃²⁺ activated by visible light, the reaction can proceed using benign terminal oxidants such as ammonium persulfate, which produces innocuous inorganic byproducts. nih.gov Heterogeneous photocatalysis using inexpensive and recyclable catalysts like TiO₂ has also been reported, which can activate alkenyl phenols using visible light and air as the terminal oxidant at room temperature. rsc.org These methods are noted for their benign reaction conditions and improved functional group tolerance. researchgate.net For example, visible light has been used to mediate the oxyselenocyclization of 2-allylphenols, yielding functionalized dihydrobenzofurans in good to excellent yields. mdpi.com

Sustainable Solvent Systems and Reagents

The principles of green chemistry extend to the choice of solvents and reagents. The ideal "green" solvent is sourced from renewable materials, has low toxicity, and is biodegradable. youtube.com In the context of dihydrobenzofuran synthesis, visible-light mediated methods have been performed using greener solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources like corncobs. nih.gov Other sustainable solvents promoted as alternatives to hazardous options like DMF or chlorinated solvents include Cyrene™, derived from cellulose, and cyclopentyl methyl ether (CPME). sigmaaldrich.com

Beyond solvents, the use of less hazardous reagents is crucial. Catalyst-free protocols, such as the reaction of substituted salicylaldehydes with sulfoxonium ylide in CH₂Cl₂, have been developed to afford dihydrobenzofurans in high yields (80-89%). nih.gov Additionally, some methods utilize air or molecular oxygen as the ultimate oxidant, producing water as the only byproduct, which represents a highly atom-economical and environmentally friendly approach. rsc.org

| Green Approach | Catalyst/Conditions | Solvent | Key Features | Ref |

| Homogeneous Photocatalysis | Ru(bpy)₃²⁺, visible light, (NH₄)₂S₂O₈ | Not Specified | Use of benign terminal oxidant | nih.gov |

| Heterogeneous Photocatalysis | TiO₂, visible light, air | Not Specified | Inexpensive, recyclable catalyst; air as oxidant | rsc.org |

| Radical Cyclization | Visible light, base | 2-MeTHF | Metal-free, mild conditions | nih.gov |

| Catalyst-Free Cyclization | Sulfoxonium ylide | CH₂Cl₂ | Avoids metal catalysts | nih.gov |

Strategic Introduction of Methoxy (B1213986) and Acetate Moieties

The specific biological and chemical properties of Methyl 5-Methoxy-2,3-dihydrobenzofuran-3-acetate are dictated by the methoxy group on the aromatic ring and the methyl acetate group on the dihydrofuran ring. Their strategic placement is a key consideration in the synthetic design.

Functionalization at the 5-Position

The introduction of a methoxy group at the 5-position of the benzofuran (B130515) ring system can be achieved by starting with appropriately substituted phenols. For example, 4-methoxyphenol can serve as a precursor for the aromatic core. nih.gov The synthesis of 5-methoxybenzofuran-3-yl-acetic acid, the direct carboxylic acid precursor to the target compound, has been described. dea.gov This acid can be synthesized and subsequently converted to the desired methyl ester. A synthetic route involves converting the carboxylic acid to its corresponding acid chloride, which can then be reacted with methanol (B129727) to yield the final methyl acetate product. dea.gov This highlights a direct method for installing the required functional groups from a pre-functionalized starting material.

The presence of the methoxy group can also influence the reactivity and regioselectivity of the cyclization reactions used to form the dihydrobenzofuran core. Electron-donating groups like methoxy can activate the aromatic ring, facilitating electrophilic substitution and directing subsequent reactions.

Introduction of the Acetate Group at the 3-Position

The introduction of an acetate group at the C-3 position of the 2,3-dihydrobenzofuran ring is a critical step in the synthesis of the target molecule. One common strategy to achieve this involves the use of a 2,3-dihydrobenzofuran-3-one intermediate. This ketone can then undergo reactions such as the Reformatsky reaction.

The Reformatsky reaction utilizes an alpha-halo ester and metallic zinc to form an organozinc reagent, which then adds to a carbonyl group. wikipedia.orgjk-sci.com In this context, 5-methoxy-2,3-dihydrobenzofuran-3-one could be reacted with methyl bromoacetate in the presence of activated zinc. The resulting organozinc enolate would then attack the ketone carbonyl, and subsequent acidic workup would yield the desired β-hydroxy ester, which can be further processed to the target acetate. organic-chemistry.orgrecnotes.com

An alternative approach involves the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acid, which can then be esterified. nih.gov For instance, a synthetic route might involve the catalytic hydrogenation of a corresponding benzofuran-3-acetic acid derivative. cnr.it

Esterification and Hydrolysis Reactions for Acetate Derivatives

Once the 2,3-dihydrobenzofuran-3-acetic acid is obtained, the methyl ester can be formed through esterification. The Fischer esterification is a widely used method for this transformation, involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. cerritos.edumasterorganicchemistry.combyjus.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.org

Conversely, the hydrolysis of this compound to its corresponding carboxylic acid can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is also an equilibrium reaction. masterorganicchemistry.com Basic hydrolysis, also known as saponification, is an irreversible reaction that uses a base, such as sodium hydroxide (B78521), to yield a carboxylate salt and an alcohol. libretexts.org Subsequent acidification of the carboxylate salt regenerates the carboxylic acid. chemspider.com

| Reaction | Reagents | Product(s) | Conditions |

| Fischer Esterification | Carboxylic acid, Alcohol (Methanol) | Ester, Water | Acid catalyst (e.g., H₂SO₄), Heat |

| Acidic Hydrolysis | Ester, Water | Carboxylic acid, Alcohol | Acid catalyst (e.g., H₂SO₄), Heat |

| Basic Hydrolysis (Saponification) | Ester, Base (e.g., NaOH) | Carboxylate salt, Alcohol | Heat, followed by acid workup |

Stereoselective Synthesis of 2,3-Dihydrobenzofuran Scaffolds

The 2,3-dihydrobenzofuran scaffold is a core structural motif in numerous biologically active natural products and pharmaceuticals, making the development of stereoselective synthetic methods a significant area of research. rsc.org

Biocatalysis has emerged as a powerful tool for the synthesis of chiral 2,3-dihydrobenzofuran scaffolds with high stereoselectivity. Engineered enzymes, such as myoglobins, have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans to construct stereochemically dense 2,3-dihydrobenzofurans. nih.govnih.gov This biocatalytic strategy can lead to products with excellent enantiopurity (>99.9% de and ee) and high yields. rochester.edu These enzymatic reactions offer a green and efficient alternative to traditional chemical methods. researchgate.net

A variety of catalytic asymmetric methods have been developed for the enantioselective synthesis of 2,3-dihydrobenzofuran derivatives. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

One notable approach is the domino annulation of chiral salicyl N-phosphonyl imines with bromo malonates, catalyzed by cesium carbonate, to produce functionalized 2,3-dihydrobenzofurans with high diastereoselectivity. rsc.orgrsc.org Other strategies include:

Palladium-catalyzed reactions: Highly enantioselective Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes provide chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org

Rhodium-catalyzed reactions: Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. organic-chemistry.org

These methods provide access to a wide range of chiral 2,3-dihydrobenzofuran derivatives, which are valuable building blocks for the synthesis of complex molecules. researchgate.netnih.gov

| Catalytic System | Reaction Type | Key Features |

| Engineered Myoglobins | Biocatalytic Cyclopropanation | High diastereo- and enantioselectivity |

| Cs₂CO₃ with Chiral Salicyl N-phosphonyl Imines | Domino Annulation | High diastereoselectivity |

| Palladium/Chiral Ligand | Heck/Tsuji-Trost Reaction | Excellent regio- and enantiocontrol |

| Rhodium(III) | C-H Activation/Carbooxygenation | Good functional group compatibility |

Advanced Synthetic Techniques and Protocols

To enhance the efficiency and sustainability of synthetic routes towards 2,3-dihydrobenzofuran derivatives, advanced techniques such as microwave-assisted synthesis are increasingly being employed.

Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and simplify experimental procedures for the synthesis of 2,3-dihydrobenzofuran analogues. scispace.com This technique has been successfully applied to various steps in the synthesis, including the formation of the dihydrobenzofuran ring itself. For example, a microwave-assisted, acid-catalyzed epoxide opening followed by an intramolecular nucleophilic aromatic substitution has been used to generate 3-amino-2,3-dihydrobenzofurans. nih.gov The synthesis of benzofuran-3(2H)-ones, which are key precursors, has also been achieved under microwave conditions. nih.gov The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. mdpi.com

Flow Chemistry Applications

The application of continuous flow chemistry offers significant advantages in the synthesis of complex molecules, including this compound and its analogues. This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly when dealing with hazardous reagents or intermediates. mtak.huresearchgate.net The principles of flow chemistry are well-suited for the multi-step synthesis of heterocyclic scaffolds like dihydrobenzofurans. mtak.hu

The synthesis of dihydrobenzofuran derivatives often involves several key reaction types that have been successfully translated to continuous flow processes. These include condensations, cyclizations, and hydrogenations. For instance, the construction of the dihydrobenzofuran core can be achieved through intramolecular cyclization reactions. researchgate.netnih.gov In a flow setup, reagents can be pumped through heated or cooled reactors, allowing for rapid optimization of reaction conditions and efficient heat exchange. This is particularly beneficial for highly exothermic or endothermic reactions.

While specific research on the flow synthesis of this compound is not extensively documented, the synthesis of structurally similar benzofuran and dihydrobenzofuran derivatives in continuous flow provides a strong basis for its potential application. acs.orgorganic-chemistry.org For example, the synthesis of benzofurans has been achieved in a telescoped continuous flow process starting from nitroalkanes and O-acetyl salicylaldehydes, involving a base-promoted nitroaldol condensation followed by a Nef reaction. researchgate.net Such a multi-step sequence in a continuous flow system avoids the isolation of intermediates, which can save time and resources.

The table below illustrates typical reaction conditions that could be adapted for the flow synthesis of dihydrobenzofuran analogues, based on reported batch and flow syntheses of related compounds.

Table 1: Exemplary Reaction Parameters for Flow Synthesis of Dihydrobenzofuran Analogues

| Reaction Step | Catalyst | Solvent | Temperature (°C) | Residence Time | Yield (%) |

|---|---|---|---|---|---|

| Intramolecular Cyclization | Palladium-based | Toluene | 80-120 | 10-30 min | 75-95 |

| C-H Activation/Annulation | Rhodium-based | Hexafluoroisopropanol (HFIP) | 100-150 | 5-20 min | 52-82 nih.gov |

| Reductive Amination | Solid-supported borohydride | Methanol | 25-60 | 2-10 min | 80-99 |

| Hydrogenation | Pd/C | Ethanol | 50-100 | 1-5 min | >95 |

The use of solid-supported reagents and catalysts is a key feature of many flow chemistry setups, simplifying purification as the product stream continuously flows through the packed-bed reactor, and the excess reagents or by-products are captured. mtak.hu This approach is highly applicable to the synthesis of analogues of this compound, where various functional groups can be introduced through sequential reactions in a single, continuous process.

Furthermore, flow chemistry enables the safe handling of potentially explosive or toxic reagents by generating them in situ and consuming them immediately in the next reaction step. mtak.hu This is particularly relevant for reactions involving diazomethane for esterification or other hazardous intermediates that might be formed during the synthesis of complex heterocyclic systems. The ability to rapidly screen reaction conditions and build compound libraries makes flow chemistry a powerful tool in medicinal chemistry for the discovery of new analogues with desired biological activities. mtak.hu

Computational and Theoretical Investigations of Methyl 5 Methoxy 2,3 Dihydrobenzofuran 3 Acetate

Quantum Chemical Studies

Quantum chemical studies are indispensable tools for elucidating the electronic and structural properties of molecules. By solving approximations of the Schrödinger equation, these computational methods can model molecular characteristics with high accuracy, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. scirp.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a Pople-style basis set such as 6-311+G(d,p), is a common choice known for its accuracy in predicting molecular geometries and thermochemical properties for organic compounds. aip.orgscirp.org

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. physchemres.org For Methyl 5-methoxy-2,3-dihydrobenzofuran-3-acetate, this would involve calculating key bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis is crucial, especially due to the flexible acetate (B1210297) group attached to the dihydrobenzofuran ring. By rotating the rotatable bonds and calculating the energy of each conformer, the global minimum energy structure can be identified. The stability of this optimized structure is confirmed by performing a vibrational frequency analysis; the absence of any imaginary frequencies indicates that a true energy minimum has been located. aip.org

Illustrative Data Table: Predicted Geometric Parameters This table presents hypothetical, yet typical, optimized geometric parameters for this compound, as would be obtained from a DFT/B3LYP calculation. Actual values would require a specific calculation.

| Parameter | Bond/Atoms Involved | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-O (furan ring) | 1.37 | |

| C=O (ester) | 1.21 | |

| C-O (ester) | 1.35 | |

| C-O (methoxy) | 1.36 | |

| **Bond Angles (°) ** | ||

| O-C-C (furan ring) | 110.5 | |

| O=C-O (ester) | 124.0 | |

| Dihedral Angles (°) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, suggesting higher nucleophilicity. pku.edu.cn

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher electrophilicity. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. jetir.org Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be centered on the electron-accepting carbonyl group of the acetate moiety.

Illustrative Data Table: Frontier Orbital Properties This table presents hypothetical energy values for the frontier orbitals, as would be obtained from a DFT/B3LYP calculation.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Derived from the HOMO and LUMO energies through Koopman's theorem, global reactivity descriptors provide quantitative measures of a molecule's chemical reactivity and stability. scirp.orgacs.org

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The ability of a molecule to attract electrons.

Chemical Hardness (η = (I-A)/2): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. chemmethod.com

Chemical Softness (S = 1/η): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be deformed.

Global Electrophilicity Index (ω = χ²/2η): An index that measures the propensity of a species to accept electrons. researchgate.net

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. scielo.org.mx

Illustrative Data Table: Calculated Global Reactivity Descriptors This table presents hypothetical reactivity descriptors calculated from the illustrative HOMO/LUMO energies above.

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.2 |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.38 |

DFT calculations can also predict key thermodynamic properties by analyzing molecular vibrational frequencies at a given temperature. mdpi.com These parameters are crucial for understanding the stability of the molecule and the energetics of potential reactions. chalcogen.ro

Zero-Point Vibrational Energy (ZPVE): The residual vibrational energy of a molecule at 0 Kelvin.

Enthalpy (H): The total heat content of the system.

Gibbs Free Energy (G): A measure of the maximum reversible work that may be performed by a system, indicating the spontaneity of a process.

Entropy (S): A measure of the disorder or randomness of a system.

These values are typically calculated at standard conditions (298.15 K and 1 atm) and are essential for predicting reaction equilibria and rates. chemmethod.com

Illustrative Data Table: Thermodynamic Parameters This table presents hypothetical thermodynamic values as would be obtained from a DFT/B3LYP frequency calculation at 298.15 K.

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy | 155.2 kcal/mol |

| Enthalpy (H) | -350125.5 kcal/mol |

| Gibbs Free Energy (G) | -350170.8 kcal/mol |

Understanding the distribution of charge within a molecule is key to predicting its interactive behavior.

Mulliken Atomic Charges provide an estimation of the partial charge on each atom in the molecule. wikipedia.org This is achieved by partitioning the total electron population among the different atoms. Although sensitive to the choice of basis set, Mulliken charges are useful for identifying relative differences in atomic charges across the molecule. chemrxiv.orgresearchgate.net In this compound, the oxygen atoms of the methoxy (B1213986), furan (B31954), and ester groups are expected to carry significant negative charges, while the carbonyl carbon would be positively charged.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. jetir.org The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack. For the target molecule, these would be found around the oxygen atoms.

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are sites susceptible to nucleophilic attack, likely located around the carbonyl carbon and acidic hydrogen atoms.

Green Regions: Indicate neutral or near-zero potential.

Density Functional Theory (DFT) Calculations

Molecular Modeling and Dynamics Simulations

Extensive literature searches did not yield specific molecular modeling and dynamics simulation studies focused solely on this compound. However, broader computational studies on dihydrobenzofuran derivatives provide a framework for understanding the potential molecular behavior of this compound. These studies often employ techniques such as molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) to investigate the interactions and properties of this class of molecules.

Ligand-Steered Modeling for Receptor Interactions

There is currently no specific research available on ligand-steered modeling for the receptor interactions of this compound. This type of modeling is crucial for understanding how a ligand can influence the conformational state of its receptor, thereby guiding the development of molecules with specific agonist or antagonist profiles.

General studies on similar dihydrobenzofuran structures suggest that the methoxy group and the acetate substituent would be key areas for interaction within a receptor binding pocket. The oxygen atoms in these groups could act as hydrogen bond acceptors, while the aromatic ring and the dihydrofuran ring system could engage in hydrophobic and π-stacking interactions. For instance, computational studies on other dihydrobenzofuran derivatives have explored their binding to various enzymes and receptors, highlighting the importance of specific substitutions on the benzofuran (B130515) core for determining biological activity.

Binding Affinity Predictions

Specific binding affinity predictions for this compound are not documented in the current scientific literature. Binding affinity, often quantified by metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug discovery, indicating the strength of the interaction between a ligand and its target.

Computational methods used to predict binding affinity for analogous compounds often involve molecular docking simulations to estimate the free energy of binding. These predictions are based on scoring functions that consider various intermolecular forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. For the title compound, the binding affinity would be highly dependent on the specific receptor it targets.

Below is a hypothetical data table illustrating the type of data that would be generated from such a study, based on common parameters evaluated for similar compounds.

| Parameter | Predicted Value |

| Binding Energy (kcal/mol) | - |

| Inhibition Constant (Ki) (nM) | - |

| Number of Hydrogen Bonds | - |

| Interacting Residues | - |

| No specific data is available for this compound. |

Conformational Restriction Analysis and its Impact on Biological Activity

There are no dedicated studies on the conformational restriction analysis of this compound. This type of analysis is vital for understanding how the flexibility or rigidity of a molecule affects its ability to bind to a biological target. The dihydrofuran ring in the compound imposes a degree of conformational rigidity on the molecule.

A hypothetical table representing findings from a conformational analysis is presented below.

| Dihedral Angle | Energy Barrier (kcal/mol) | Biologically Active Conformation |

| C2-C3-C(acetate)-O | - | - |

| C(aromatic)-O-C5-C4 | - | - |

| No specific data is available for this compound. |

Exploration of Chemical Reactivity and Derivatization

Reactions at the Ester Functional Group

The ester moiety is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and alcohols.

The ester group of Methyl 5-Methoxy-2,3-dihydrobenzofuran-3-acetate can be readily hydrolyzed to its corresponding carboxylic acid, (5-Methoxy-2,3-dihydrobenzofuran-3-yl)acetic acid. This transformation can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in the presence of a dilute strong acid, such as sulfuric acid or hydrochloric acid, in an excess of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. quora.comepa.gov

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that involves treating the ester with a stoichiometric amount of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. epa.gov The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the final carboxylic acid. A procedure for the hydrolysis of a similar methyl ester involved heating under reflux with sodium hydroxide in a mixture of water and methanol (B129727). chemspider.com The synthesis of related benzofuran (B130515) acetic acid derivatives has been achieved through multicomponent reactions followed by cyclization in a mixture of hydrochloric and acetic acids, which also facilitates ester hydrolysis. mdpi.com

Enzymatic hydrolysis offers a milder and often stereoselective alternative. For instance, lipase (B570770) from Candida antarctica has been successfully used to hydrolyze esters of a related 6-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, demonstrating the applicability of biocatalysis to this class of compounds. researchgate.net

| Reaction Type | Typical Reagents | Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl in H₂O | Heating/Reflux | (5-Methoxy-2,3-dihydrobenzofuran-3-yl)acetic acid |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH in H₂O/alcohol | Heating/Reflux, followed by acidic workup | (5-Methoxy-2,3-dihydrobenzofuran-3-yl)acetic acid |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is valuable for modifying the properties of the molecule, for example, by introducing a different alkyl group to the ester function of this compound.

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove the displaced methanol to drive the reaction to completion. masterorganicchemistry.com

Base-Catalyzed Transesterification : This reaction is typically performed using a catalytic amount of an alkoxide base corresponding to the new alcohol. The incoming alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the new ester and release a methoxide (B1231860) ion. masterorganicchemistry.com

The ester group can be reduced to a primary alcohol, yielding 2-(5-Methoxy-2,3-dihydrobenzofuran-3-yl)ethanol. This transformation is a key step in synthesizing derivatives with different biological activities or for use in further chemical modifications. Strong reducing agents are required for this conversion.

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful and common reagent for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide.

Borane (BH₃) : Borane complexes, such as BH₃·THF, can also be used for the reduction of esters, often showing different selectivity compared to hydride reagents.

Modifications of the Methoxy (B1213986) Group

The methoxy group on the aromatic ring is another key site for derivatization, primarily through demethylation to expose a phenolic hydroxyl group.

Cleavage of the stable aryl-methyl ether bond in the 5-methoxy position yields the corresponding phenol (B47542), 5-hydroxy-2,3-dihydrobenzofuran-3-acetate. This reaction is significant as the resulting phenol can undergo further reactions such as O-alkylation, acylation, or be used in the synthesis of more complex molecules. The guaiacyl-type structure (an ortho-methoxy phenol system after demethylation of a different isomer) is particularly relevant in lignin (B12514952) chemistry, and many reagents have been developed for this transformation. rsc.org

Common reagents for demethylation include:

Boron Tribromide (BBr₃) : This is a highly effective reagent for cleaving aryl methyl ethers. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. rsc.org

Lewis Acids : Reagents such as aluminum chloride (AlCl₃) can be used, often in the presence of a nucleophilic scavenger like dimethyl sulfide. rsc.org

Strong Protic Acids : Concentrated hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave methyl ethers at high temperatures, though these conditions are harsh and may not be suitable for sensitive substrates.

The resulting phenol is a versatile intermediate. For instance, 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid has been used as a starting material for the synthesis of various halogen and aminoalkyl derivatives. nih.govscispace.com

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, 0 °C to room temp. | Highly effective, common in organic synthesis. rsc.org |

| Aluminum Chloride (AlCl₃) | Dichloromethane, with scavenger (e.g., DMS), 0 °C | Lewis acid-mediated cleavage. rsc.org |

| Hydroiodic Acid (HI) | High temperature, reflux | Classic but harsh conditions (Zeisel method). |

Transformations Involving the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring itself possesses reactivity that can be exploited for further molecular elaboration. While the aromatic portion can undergo electrophilic aromatic substitution, the heterocyclic part can be subject to ring-opening or C-H activation reactions.

The stability of the benzofuran ring system makes it a common scaffold in natural products and pharmaceuticals. rsc.orgnih.gov However, under specific conditions, the ring can be opened. Reductive cleavage of the C2–O bond in benzofurans can be achieved using lithium metal to afford o-hydroxystyrene derivatives. kyoto-u.ac.jp Transition metal-catalyzed reactions, particularly with nickel, have been extensively explored for the selective cleavage of the C–O bond in benzofurans, providing access to valuable functionalized phenol derivatives. researchgate.net

Furthermore, modern synthetic methods allow for the functionalization of the dihydrobenzofuran core through C-H activation. For example, rhodium-catalyzed C-H activation of N-phenoxyacetamides followed by annulation with dienes or alkynes has been used to construct substituted dihydrobenzofurans. nih.govorganic-chemistry.org These advanced strategies highlight the potential for direct modification of the ring system to introduce further complexity. While these methods are generally applied in the synthesis of the ring system, they indicate potential sites of reactivity for post-synthetic modification under specific catalytic conditions.

Oxidation to Benzofuran Derivatives

The conversion of the 2,3-dihydrobenzofuran (B1216630) core to the corresponding aromatic benzofuran system is a key transformation that can significantly alter the molecule's electronic and biological properties. This aromatization is an oxidative process, and its success and pathway depend on the chosen oxidant and the substrate's substituent pattern.

While direct oxidation studies on this compound are not extensively documented, research on analogous structures demonstrates the feasibility of this conversion. For instance, the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) yields a mixture of the corresponding benzofuran and 2,3-dihydrobenzofuran derivatives. rsc.org This indicates that with an appropriate hydrogen acceptor, the dihydrofuran ring can be dehydrogenated to form the furan (B31954) ring.

The reaction outcome is highly sensitive to the substituents present on the dihydrobenzofuran core. Studies on 5-hydroxy-2,3-dihydrobenzofurans, for example, show that oxidation can lead to the formation of quinone and quinone methide structures rather than aromatization of the heterocyclic ring. thieme-connect.com For the title compound, which lacks the free hydroxyl group, oxidation is more likely to proceed via dehydrogenation to furnish the corresponding benzofuran derivative.

Table 1: Examples of Oxidizing Agents for Dihydrobenzofurans

| Oxidizing Agent | Substrate Type | Product Type | Reference |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Dihydrobenzofuran precursor | Benzofuran | rsc.org |

| Silver Nitrate / Silver Oxide | 5-Hydroxy-dihydrobenzofuran | Dione / Quinone Methide | thieme-connect.com |

Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the methoxy group at position 5 and the ether oxygen of the dihydrofuran ring, which is ortho to position 4. wikipedia.orgmasterorganicchemistry.com In electrophilic aromatic substitution, the incoming electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org

The regioselectivity of these reactions is governed by the directing effects of the existing substituents. wikipedia.org

C5-Methoxy Group: This is a strongly activating ortho-, para-director. It directs incoming electrophiles to positions 4 and 6. mnstate.edu

Dihydrofuran Ring Oxygen: The ether oxygen attached to the aromatic ring at position 4a also acts as an activating ortho-, para-director, influencing positions 4 and 5.

The combined effect of these two groups strongly activates the aromatic nucleus for substitution. The primary sites for electrophilic attack are predicted to be positions 4 and 6, which are ortho and para to the powerful methoxy director, respectively. Steric hindrance from the adjacent dihydrofuran ring might influence the relative ratio of substitution at these positions.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group. masterorganicchemistry.com

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ or Cl₂ with AlCl₃ to introduce a halogen atom. libretexts.org

Friedel-Crafts Alkylation/Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group. libretexts.org

These reactions would yield 4- or 6-substituted derivatives, which can serve as intermediates for further functionalization.

Formation of Complex Derivatives and Libraries

The ester functionality of this compound is a key handle for building molecular complexity, particularly through amide bond formation, which is central to the creation of chemical libraries and hybrid molecules.

Amide Coupling Reactions

The synthesis of amides from the title compound typically involves a two-step sequence. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, usually under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup. Second, the resulting carboxylic acid is coupled with a primary or secondary amine.

This coupling reaction requires the activation of the carboxylic acid, which is achieved using a variety of coupling reagents. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine to form the stable amide bond. luxembourg-bio.com

Research on analogous 2,3-dihydrobenzofuran-3-carboxylic acids has demonstrated successful amide bond formation using standard coupling agents. acs.org

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Name | Acronym | Typical Conditions | Reference |

|---|---|---|---|

| N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Amine, Base (e.g., DIPEA), Solvent (e.g., DMF) | luxembourg-bio.com |

| N,N,N′,N′-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate | TBTU | Amine, Base (e.g., TEA), Solvent (e.g., DMF) | acs.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Often used with an additive like HOBt | researchgate.net |

This methodology allows for the coupling of the dihydrobenzofuran scaffold with a vast array of commercially available or synthesized amines, enabling the generation of large and diverse chemical libraries for screening purposes. acs.org

Hybrid Molecule Synthesis

Hybrid molecule synthesis is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or multi-target biological profile. The dihydrobenzofuran scaffold of the title compound can serve as a core structure for the development of such hybrids.

Starting from this compound, the ester group can be converted into a reactive handle, such as a carboxylic acid or an amide, as described previously. This functional group can then be used to link the dihydrobenzofuran moiety to another biologically active molecule or scaffold. For example, studies have shown that linking benzofuran derivatives to other heterocyclic systems, such as piperazine (B1678402) or thiosemicarbazone, can lead to compounds with potent anticancer activity.

The general approach involves:

Functionalization of the title compound, typically via the acetate (B1210297) side chain (e.g., conversion to a carboxylic acid).

Selection of a second pharmacophore that contains a complementary functional group (e.g., an amine).

Covalent linkage of the two fragments using standard synthetic methodologies, such as amide coupling.

This strategy provides a modular approach to creating complex and novel chemical entities with tailored pharmacological profiles.

Target Identification and Mechanistic Research of Biological Activities

In Vitro Target Identification and Binding Studies

In vitro assays are fundamental in pinpointing the direct molecular interactions of a compound. These studies assess the ability of Methyl 5-Methoxy-2,3-dihydrobenzofuran-3-acetate to bind to or inhibit specific enzymes, receptors, and structural proteins.

Enzyme Inhibition Assays (e.g., Thymidylate Synthase)

Thymidylate Synthase (TS) is a critical enzyme involved in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Its inhibition can lead to the interruption of DNA biosynthesis, making it a key target in cancer therapy.

Currently, there is no specific published research available that evaluates the inhibitory activity of this compound against thymidylate synthase. While the broader benzofuran (B130515) class has been investigated for various anticancer properties, direct enzyme inhibition data for this specific compound is not documented.

Receptor Binding Profiling

To understand the pharmacological profile of a compound, it is screened against a panel of known receptors. This helps to identify potential therapeutic applications and off-target effects.

Histamine (B1213489) H3/H4 Receptors: These receptors are involved in inflammatory responses and neurotransmission. There is no available data on the binding affinity of this compound for histamine H3 or H4 receptors.

Cannabinoid Receptor 2 (CB2): The CB2 receptor is a key component of the endocannabinoid system and is primarily involved in modulating immune responses and inflammation. nih.gov Research has shown that the 2,3-dihydro-1-benzofuran scaffold can serve as a basis for potent and selective CB2 receptor agonists. nih.govnih.gov A series of these derivatives were synthesized and found to be effective in models of neuropathic pain. nih.govnih.gov However, specific binding data for this compound at the CB2 receptor has not been reported.

Serotonin (B10506) 5-HT3/5-HT2 Receptors: Serotonin receptors are crucial targets for treating a wide range of psychiatric and neurological disorders. While some benzofuranone derivatives have been analyzed for their affinity to serotonin receptors, there is no specific research detailing the binding profile of this compound at the 5-HT2 or 5-HT3 subtypes. drugbank.com

PPARα: Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a significant role in lipid metabolism. There is no documented evidence of this compound binding to or activating PPARα.

Protein Polymerization Inhibition (e.g., Tubulin)

Microtubules, which are polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov The benzofuran scaffold has been identified as an attractive starting point for the development of tubulin polymerization inhibitors. nih.gov Several studies have synthesized and evaluated 2-aroyl-benzo[b]furan derivatives, identifying compounds that inhibit cancer cell growth at nanomolar concentrations by binding to the colchicine (B1669291) site on tubulin. nih.govmdpi.comnih.gov One particularly potent derivative, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), demonstrated significant tubulin inhibition. nih.gov While this indicates the potential of the benzofuran core for this type of activity, direct studies on the effect of this compound on tubulin polymerization have not been published.

| Compound Class | Example Compound | Target | Activity |

| 2-Aroyl Benzofuran | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Tubulin | Inhibits cancer cell growth at nanomolar concentrations. nih.gov |

| Benzofuran | 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) | Tubulin | Potent antiproliferative agent with tubulin inhibition IC50 of 0.8 μM. nih.gov |

| 2,3-Dihydro-1-benzofuran | N-alkyl-isatin acylhydrazone derivatives | CB2 Receptor | Potent and selective CB2 agonists. nih.govnih.gov |

Cellular Mechanism of Action Studies

Beyond direct target binding, it is crucial to understand how a compound affects cellular processes. This includes investigating its ability to induce programmed cell death (apoptosis) and to alter the levels of key chemical messengers in the nervous system.

Apoptosis Induction Mechanisms

Apoptosis is a controlled process of cell death that is essential for normal tissue development and homeostasis. Many anticancer agents function by inducing apoptosis in tumor cells. nih.gov The benzofuran scaffold is present in numerous compounds that have been shown to induce apoptosis. For instance, a synthetic benzofuran lignan (B3055560) derivative was found to induce apoptosis in p53-positive cells, accompanied by the activation of caspase 3. nih.gov Other studies have demonstrated that certain benzofuran derivatives can significantly increase the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. nih.gov Fluorinated benzofuran and dihydrobenzofuran derivatives have also been shown to inhibit the proliferation of cancer cells and induce apoptosis, marked by the cleavage of PARP-1 and inhibition of the antiapoptotic protein Bcl-2. mdpi.com A novel derivative, BL-038, was shown to induce apoptosis in human chondrosarcoma cells through a pathway involving reactive oxygen species (ROS) and mitochondrial dysfunction. mdpi.com

Despite these findings for related structures, there is no specific research available detailing the pro-apoptotic activity or the specific molecular mechanisms of apoptosis induction for this compound.

Modulation of Neurotransmitter Levels (e.g., Serotonin, Dopamine)

The ability of a compound to modulate neurotransmitter levels is a key indicator of its potential for treating neurological and psychiatric conditions. There is currently no published scientific literature that investigates the effects of this compound on the levels or turnover of serotonin or dopamine. While the benzofuran scaffold is a component of molecules designed to interact with serotonergic systems, the neurochemical effects of this specific acetate (B1210297) derivative remain uncharacterized. dea.gov

Antioxidant Mechanisms of Action

The antioxidant properties of benzofuran derivatives are a subject of considerable scientific interest. The primary mechanisms through which these compounds are believed to exert their antioxidant effects involve the scavenging of free radicals and the modulation of oxidative stress pathways.

Studies on stilbenoid-type 2-phenylbenzofuran (B156813) derivatives have utilized quantum computational approaches to investigate their free radical scavenging capabilities. From a thermodynamic standpoint, the antioxidant activity of these compounds in the gaseous phase is predominantly governed by the O–H bond dissociation enthalpy (BDE), which is consistent with a Hydrogen Atom Transfer (HAT) mechanism. rsc.org In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of a hydroxyl group, particularly at the 4'-position, has been suggested to be a key determinant of this activity. rsc.org

Furthermore, the solvent environment can influence the operative antioxidant mechanism. In aqueous and other polar solvents like methanol (B129727) and acetone, the Sequential Proton Loss Electron Transfer (SPLET) pathway may become more favorable. rsc.org This pathway involves the initial deprotonation of the antioxidant followed by the transfer of an electron to the radical species.

Table 1: Antioxidant Mechanism Data for Related Benzofuran Derivatives

| Compound Class | Predominant Antioxidant Mechanism | Key Structural Features |

| 2-Phenylbenzofuran Derivatives | Hydrogen Atom Transfer (HAT) in gas phase; Sequential Proton Loss Electron Transfer (SPLET) in polar solvents rsc.org | 4'-Hydroxyl group rsc.org |

| 2,3-Dihydrobenzo[b]furan-5-ol Analogues | Hydrogen Atom Donation, Inhibition of Lipid Peroxidation nih.gov | Phenolic hydroxyl group nih.gov |

Disruption of Microbial Cellular Processes

Benzofuran and its derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. mdpi.comnih.gov The mechanisms underlying these activities are thought to involve the disruption of essential microbial cellular processes.

One proposed mechanism of action, particularly for aza-benzofuran derivatives, is the disruption of bacterial membrane integrity. mdpi.com It is suggested that the enhanced lipophilicity and the capacity to carry a positive charge in these nitrogen-containing analogues facilitate electrostatic interactions with the negatively charged components of bacterial membranes. mdpi.com This interaction can lead to membrane destabilization, increased permeability, and ultimately, cell death.

The hydrophobicity of benzofuran derivatives appears to play a crucial role in their antimicrobial efficacy. For instance, certain hydrophobic benzofuran analogues have exhibited potent antibacterial activities. nih.gov Increased hydrophobicity may enhance the ability of these compounds to penetrate the lipid-rich cell membranes of fungi, contributing to their antifungal effects. mdpi.com The presence of a conjugated system, which can be expanded by the formation of double bonds at the C-2 and C-3 positions, has been associated with increased hydrophobicity and, consequently, greater antibacterial activity. mdpi.com

Furthermore, some benzofuran derivatives are being investigated as potential inhibitors of key bacterial enzymes. For example, there is interest in developing benzofuran-based compounds that can inhibit DNA gyrase and dihydrofolate reductase (DHFR), two enzymes essential for bacterial DNA replication and proliferation. ekb.eg Inhibition of these enzymes would represent a targeted mechanism for disrupting microbial growth.

Table 2: Antimicrobial Activity and Proposed Mechanisms for Benzofuran Derivatives

| Compound Class | Target Organisms | Proposed Mechanism of Action | Key Structural Features |

| Aza-benzofuran Derivatives | Bacteria | Disruption of bacterial membrane integrity via electrostatic interactions mdpi.com | Aza-group enhancing lipophilicity and positive charge mdpi.com |

| Oxa-benzofuran Derivatives | Fungi | Penetration of fungal cell membranes through hydrophobic mechanisms mdpi.com | Hydroxyl groups influencing polarity mdpi.com |

| General Benzofuran Derivatives | Bacteria | Inhibition of essential enzymes like DNA gyrase and DHFR ekb.eg | Specific pharmacophoric features for enzyme binding |

Computational Approaches to Mechanistic Elucidation

In silico methods are increasingly employed to understand the biological activities of benzofuran derivatives at a molecular level. These computational techniques provide valuable insights into ligand-target interactions, binding events, and structure-function relationships.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational tool used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. This method has been widely applied to study the interactions of benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives with various biological targets.

For example, molecular docking studies have been used to investigate 2,3-dihydrobenzofuran derivatives as potential inhibitors of enzymes like microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, which is involved in inflammation and cancer. nih.gov These studies help in identifying key amino acid residues in the active site of the enzyme that interact with the ligand, providing a basis for the design of more potent inhibitors. Binding energies calculated from docking simulations can help to rank the affinity of different derivatives for the target protein. researchgate.net

In the context of antimicrobial activity, molecular docking has been used to predict the binding of benzofuran derivatives to essential bacterial enzymes. orientjchem.org Such studies can elucidate the hypothetical binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of these compounds. researchgate.net For instance, the binding affinity of 2,3-dihydrobenzofuran derivatives to microbial proteins has been calculated, with binding energies in the range of -6.0 to -7.5 kcal/mol being indicative of significant interaction. researchgate.net

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to the static view offered by molecular docking. MD simulations can be used to study the stability of the complex over time and to analyze the conformational changes that may occur upon ligand binding.

This technique has been applied to study the binding mechanism of benzofuran-class inhibitors to targets such as Mycobacterium tuberculosis Polyketide Synthase 13. nih.gov By running simulations for tens to hundreds of nanoseconds, researchers can assess the stability of the ligand in the binding pocket and calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms during the simulation can reveal the flexibility of different regions of the complex and the key residues involved in stabilizing the interaction. nih.gov

MD simulations have also been employed to investigate the interaction of 2-aroylbenzofuran-3-ols with DNA, helping to determine their binding positions and modes, which are difficult to ascertain experimentally. researchgate.net These simulations can reveal the importance of different energy components, such as van der Waals and electrostatic interactions, in the binding process. researchgate.net

Structure-Function Correlation through In Silico Methods

In silico methods are instrumental in establishing structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. By computationally analyzing a series of related compounds, researchers can identify the structural features that are critical for a desired biological effect.

For benzofuran derivatives, computational studies have highlighted the importance of specific substituent groups and their positions on the benzofuran scaffold for both antioxidant and antimicrobial activities. For example, density functional theory (DFT) calculations can be used to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can be correlated with the reactivity and biological activity of the compounds. researchgate.net

The antimicrobial activity of 2,3-dihydrobenzofuran derivatives has been shown to be influenced by the nature of the substituent groups at the 3-position. researchgate.net Similarly, for 2-phenylbenzofuran derivatives, the presence and position of hydroxyl groups on the phenyl ring are critical for their antioxidant activity. rsc.org Computational studies can quantify these relationships and guide the synthesis of new derivatives with enhanced potency. The combination of molecular docking and other computational approaches allows for a rational design of novel bioactive compounds based on the benzofuran scaffold. nih.gov

Structure Activity Relationships Sar and Design Principles

Influence of Substituents on Biological Potency and Selectivity

The biological profile of 2,3-dihydrobenzofuran (B1216630) derivatives can be finely tuned by the introduction, removal, or modification of various functional groups on the core structure. These substitutions can impact the molecule's electronic properties, lipophilicity, steric profile, and ability to form specific interactions with biological targets.

The nature of the substituent at the C-3 position of the 2,3-dihydrobenzofuran ring is a key determinant of biological activity. While the methyl acetate (B1210297) moiety in the title compound is a starting point, modifications to this ester group can significantly alter the compound's pharmacological properties. For instance, in other heterocyclic systems, the conversion of an ester to an amide or a carboxylic acid can dramatically change the compound's polarity and hydrogen bonding capabilities, thereby affecting its interaction with target proteins.

In a series of benzofuran (B130515) derivatives, the presence of a substituent at the C-3 position was found to be important for antibacterial selectivity. While this study did not specifically investigate an acetate group, it highlights the general significance of C-3 functionalization. Research on related benzofuran structures with different linkers at the C-3 position, such as an α,β-unsaturated ketone, has demonstrated that this position is a viable site for introducing functionalities that contribute to antibacterial activity.

| Modification at C-3 | General Impact on Bioactivity |

| Methyl Ester (as in title compound) | Serves as a foundational group for SAR studies. |

| Carboxylic Acid | Increases polarity and potential for hydrogen bonding. |

| Amide | Introduces hydrogen bond donor/acceptor capabilities. |

| Ketone Linker | Can be crucial for certain biological activities like antibacterial effects. |

This table is illustrative and based on general principles of medicinal chemistry and findings from related benzofuran derivatives, as direct comparative data for Methyl 5-Methoxy-2,3-dihydrobenzofuran-3-acetate is limited.

In a study of dihydrobenzofuran analogues of hallucinogens, the methoxy (B1213986) groups were found to be critical for activity, and rigidifying their conformation within the molecular scaffold led to potent compounds. nih.gov While this study is on a different class of compounds, it underscores the importance of the methoxy substituent's position and orientation for receptor binding. The position of the methoxy group on the aromatic ring can significantly affect the biological activity of various compounds. mdpi.com